4-(2H-1,3-benzodioxol-5-yl)-3-(5-chlorothiophen-2-yl)-1H-pyrazol-5-amine
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Overview
Description
4-(2H-1,3-benzodioxol-5-yl)-3-(5-chlorothiophen-2-yl)-1H-pyrazol-5-amine is a synthetic organic compound that belongs to the class of heterocyclic compounds
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2H-1,3-benzodioxol-5-yl)-3-(5-chlorothiophen-2-yl)-1H-pyrazol-5-amine typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Benzodioxole Ring: Starting from catechol, the benzodioxole ring can be formed through a cyclization reaction with formaldehyde.
Synthesis of the Chlorothiophene Ring: The chlorothiophene ring can be synthesized from thiophene through chlorination reactions.
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone.
Coupling Reactions: The final step involves coupling the benzodioxole, chlorothiophene, and pyrazole intermediates under specific conditions, such as using a palladium-catalyzed cross-coupling reaction.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the benzodioxole ring.
Reduction: Reduction reactions could occur at the pyrazole ring.
Substitution: The chlorothiophene ring is susceptible to nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products
Oxidation: Oxidized derivatives of the benzodioxole ring.
Reduction: Reduced forms of the pyrazole ring.
Substitution: Substituted derivatives of the chlorothiophene ring.
Scientific Research Applications
Chemistry
Catalysis: The compound could be used as a ligand in catalytic reactions.
Material Science:
Biology
Biological Probes: Used as a probe to study biological pathways involving benzodioxole and pyrazole derivatives.
Medicine
Drug Development: Potential use in the development of new pharmaceuticals targeting specific enzymes or receptors.
Industry
Chemical Synthesis: Used as an intermediate in the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of 4-(2H-1,3-benzodioxol-5-yl)-3-(5-chlorothiophen-2-yl)-1H-pyrazol-5-amine would depend on its specific application. For instance, in medicinal chemistry, it might interact with specific enzymes or receptors, modulating their activity. The benzodioxole ring could interact with aromatic residues in proteins, while the pyrazole ring might form hydrogen bonds with active site residues.
Comparison with Similar Compounds
Similar Compounds
4-(2H-1,3-benzodioxol-5-yl)-3-(5-bromothiophen-2-yl)-1H-pyrazol-5-amine: Similar structure but with a bromine atom instead of chlorine.
4-(2H-1,3-benzodioxol-5-yl)-3-(5-methylthiophen-2-yl)-1H-pyrazol-5-amine: Similar structure but with a methyl group instead of chlorine.
Uniqueness
The presence of the chlorothiophene ring in 4-(2H-1,3-benzodioxol-5-yl)-3-(5-chlorothiophen-2-yl)-1H-pyrazol-5-amine might confer unique electronic properties, making it distinct from its analogs with different substituents.
Properties
IUPAC Name |
4-(1,3-benzodioxol-5-yl)-5-(5-chlorothiophen-2-yl)-1H-pyrazol-3-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10ClN3O2S/c15-11-4-3-10(21-11)13-12(14(16)18-17-13)7-1-2-8-9(5-7)20-6-19-8/h1-5H,6H2,(H3,16,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AAXRTQLVSHNSMY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C3=C(NN=C3N)C4=CC=C(S4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10ClN3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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